molecular formula C8H8N4O6S B12095033 Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- CAS No. 75472-45-6

Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-

Cat. No.: B12095033
CAS No.: 75472-45-6
M. Wt: 288.24 g/mol
InChI Key: LDZZMEIZYVTART-UHFFFAOYSA-N
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Description

2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethanesulfonic acid is a chemical compound known for its unique structural features and significant applications in various scientific fields. This compound belongs to the class of nitrobenzoxadiazoles, which are recognized for their potent pharmacological activities, including anticancer potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethanesulfonic acid typically involves a multi-step process. One common method includes the substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . The reaction conditions often involve the use of solvents like ethyl acetate and water, with the reactions carried out at room temperature for a few hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethanesulfonic acid is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a valuable compound in various research fields .

Biological Activity

Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- (CAS No. 75472-45-6) is a compound belonging to the nitrobenzoxadiazole class, known for its significant biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications in cancer therapy.

PropertyValue
Molecular Formula C8H8N4O6S
Molecular Weight 288.24 g/mol
IUPAC Name 2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanesulfonic acid
CAS Number 75472-45-6
Density 1.811 g/cm³ (predicted)

The primary mechanism of action for Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- involves its interaction with specific enzymes and proteins. Notably, it has been shown to inhibit glutathione S-transferases (GST), which are crucial in detoxification processes within cells. GSTP1-1, a member of this enzyme family often overexpressed in cancers, has been identified as a target for this compound. By binding to the active site of GSTP1-1, the compound effectively inhibits its activity, potentially leading to increased efficacy of chemotherapeutic agents by overcoming drug resistance mechanisms in tumor cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of Ethanesulfonic acid derivatives. For instance:

  • A derivative known as 4n , which is structurally related to Ethanesulfonic acid, demonstrated significant selective inhibition against GST P1-1 and GST M2-2. It showed enhanced water solubility and potent anticancer activity across various cancer cell lines .
  • In vivo studies indicated that this derivative could effectively reduce tumor growth in xenograft models when administered in a dose-dependent manner .

Enzyme Inhibition

The compound's ability to inhibit GSTs has been linked to its potential use in combination therapies aimed at enhancing the efficacy of existing anticancer drugs. The inhibition of GSTP1-1 can lead to increased accumulation of chemotherapeutics within cancer cells by preventing their conjugation and subsequent detoxification .

Case Studies

Case Study 1: Inhibition of GSTs
A study evaluated the effects of Ethanesulfonic acid derivatives on GSTP1-1. The results showed that these compounds could significantly reduce enzyme activity in vitro and increase apoptosis in cancer cell lines .

Case Study 2: Antitumor Activity
Another investigation focused on the compound's impact on human cancer xenografts. The findings revealed that treatment with Ethanesulfonic acid derivatives led to a marked decrease in tumor volume compared to controls, suggesting its potential as an effective antitumor agent .

Applications

The unique properties of Ethanesulfonic acid have made it valuable in several scientific applications:

  • Medicinal Chemistry: As a lead compound for developing new anticancer drugs targeting GSTs.
  • Biochemical Research: Utilized in studies involving enzyme kinetics and protein interactions due to its fluorescent properties.

Properties

CAS No.

75472-45-6

Molecular Formula

C8H8N4O6S

Molecular Weight

288.24 g/mol

IUPAC Name

2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanesulfonic acid

InChI

InChI=1S/C8H8N4O6S/c13-12(14)6-2-1-5(7-8(6)11-18-10-7)9-3-4-19(15,16)17/h1-2,9H,3-4H2,(H,15,16,17)

InChI Key

LDZZMEIZYVTART-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCS(=O)(=O)O

Origin of Product

United States

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